

# (E)-6-Methylhept-3-en-1-ol CAS number 68900-88-9

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## Compound of Interest

Compound Name: (E)-6-Methylhept-3-en-1-ol

Cat. No.: B073167

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An In-depth Technical Guide to **(E)-6-Methylhept-3-en-1-ol** (CAS: 68900-88-9)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(E)-6-Methylhept-3-en-1-ol** is an unsaturated alcohol with potential applications in chemical ecology and organic synthesis. Its stereochemistry and functional groups make it a valuable chiral building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance.

## Physicochemical Properties

A summary of the known and estimated physicochemical properties of **(E)-6-Methylhept-3-en-1-ol** is presented in Table 1. These properties are crucial for understanding its behavior in various experimental settings.

Table 1: Physicochemical Data for **(E)-6-Methylhept-3-en-1-ol**

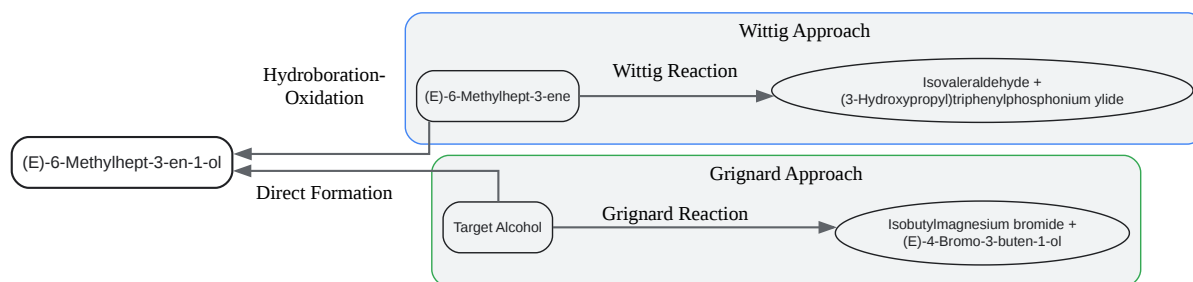
Property	Value	Source
CAS Number	68900-88-9	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O	<a href="#">[1]</a>
Molecular Weight	128.21 g/mol	<a href="#">[1]</a>
IUPAC Name	(E)-6-methylhept-3-en-1-ol	<a href="#">[1]</a>
Density (estimate)	0.8646 g/cm <sup>3</sup>	<a href="#">[2]</a>
Boiling Point (estimate)	202.67 °C	<a href="#">[2]</a>
Melting Point (estimate)	-31.5 °C	<a href="#">[2]</a>
Refractive Index (estimate)	1.4379	<a href="#">[2]</a>
SMILES	<chem>CC(C)C/C=C/CCO</chem>	<a href="#">[1]</a>
InChIKey	ORDORPRDJRJHON- ONEGZZNKSA-N	<a href="#">[1]</a>

## Synthesis of (E)-6-Methylhept-3-en-1-ol

The synthesis of **(E)-6-Methylhept-3-en-1-ol** can be achieved through various established organic chemistry methodologies. The primary strategies involve the stereoselective formation of the trans-alkene followed by the introduction of the primary alcohol functionality. Two common retrosynthetic approaches are outlined below.

### Retrosynthetic Analysis

A logical approach to the synthesis of **(E)-6-Methylhept-3-en-1-ol** involves disconnecting the molecule at key positions to identify readily available starting materials.



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Caption: Retrosynthetic pathways for **(E)-6-Methylhept-3-en-1-ol**.

## Experimental Protocols

While a specific detailed protocol for the synthesis of **(E)-6-Methylhept-3-en-1-ol** is not readily available in the searched literature, the following are generalized experimental procedures for the key reactions that would be employed.

### 3.2.1. Wittig Reaction for (E)-Alkene Synthesis

The Wittig reaction is a reliable method for forming alkenes from aldehydes or ketones.<sup>[3]</sup> To achieve the desired (E)-stereochemistry, a stabilized ylide is typically used.<sup>[4]</sup>

Protocol:

- Ylide Preparation:
  - To a solution of (3-hydroxypropyl)triphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium or sodium hydride at 0 °C.
  - Allow the reaction mixture to stir for 1-2 hours at room temperature to form the corresponding ylide.

- Reaction with Aldehyde:
  - Cool the ylide solution to -78 °C and slowly add a solution of isovaleraldehyde in anhydrous THF.
  - Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Work-up and Purification:
  - Quench the reaction with a saturated aqueous solution of ammonium chloride.
  - Extract the aqueous layer with diethyl ether or ethyl acetate.
  - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
  - Purify the crude product, **(E)-6-methylhept-3-en-1-ol**, by flash column chromatography on silica gel.

### 3.2.2. Grignard Reaction for C-C Bond Formation

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide with an electrophile, such as an epoxide.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Protocol:

- Grignard Reagent Preparation:
  - In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings.
  - Add a small crystal of iodine to activate the magnesium.
  - Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to initiate the reaction.
  - Once the reaction starts, add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

- Reaction with Epoxide:
  - Cool the Grignard reagent to 0 °C and slowly add a solution of a suitable epoxide, such as (E)-1-bromo-4,5-epoxypentane, in anhydrous diethyl ether.
  - Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Work-up and Purification:
  - Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
  - Extract the aqueous layer with diethyl ether.
  - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
  - Purify the product by flash column chromatography.

### 3.2.3. Hydroboration-Oxidation for Alcohol Synthesis

Hydroboration-oxidation is a two-step reaction to convert an alkene to an alcohol with anti-Markovnikov regioselectivity and syn-stereochemistry.<sup>[10]</sup>

Protocol:

- Hydroboration:
  - To a solution of (E)-6-methylhept-3-ene in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran complex ( $\text{BH}_3 \cdot \text{THF}$ ) dropwise.
  - Allow the reaction mixture to stir at room temperature for 2-4 hours.
- Oxidation:
  - Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

- Stir the mixture at room temperature for 1-2 hours.
- Work-up and Purification:
  - Extract the aqueous layer with diethyl ether.
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the resulting **(E)-6-methylhept-3-en-1-ol** by flash column chromatography.

## Spectroscopic Data

While specific experimental spectra for **(E)-6-Methylhept-3-en-1-ol** were not found in the searched literature, the expected spectroscopic characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for **(E)-6-Methylhept-3-en-1-ol**

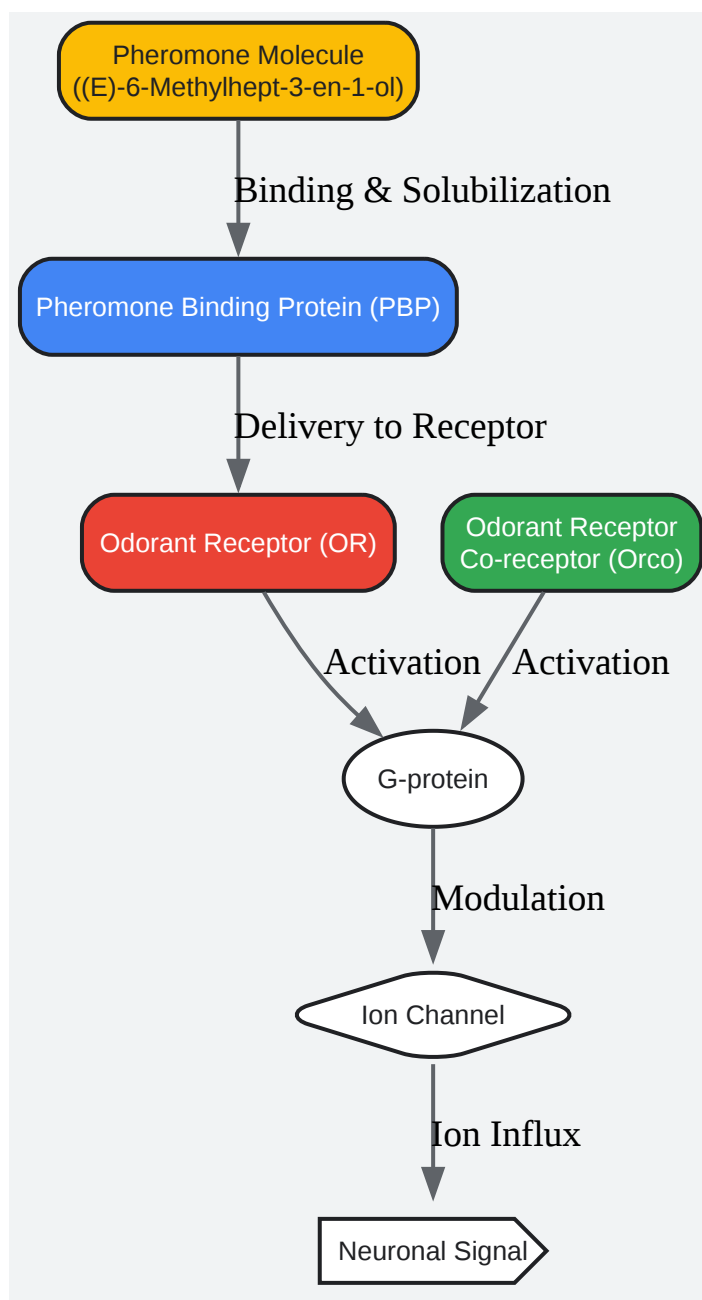
Spectroscopy Type	Expected Key Signals
$^1\text{H}$ NMR	- Multiplet around 5.4-5.6 ppm (vinylic protons, H-3 and H-4) - Triplet around 3.6 ppm ( $\text{CH}_2\text{OH}$ , H-1) - Multiplet around 2.1 ppm (allylic protons, H-2 and H-5) - Multiplet around 1.6-1.8 ppm (methine proton, H-6) - Doublet around 0.9 ppm (methyl protons, H-7 and H-8)
$^{13}\text{C}$ NMR	- Peaks in the range of 125-135 ppm (vinylic carbons, C-3 and C-4) - Peak around 62 ppm ( $\text{CH}_2\text{OH}$ , C-1) - Peaks in the range of 25-45 ppm (aliphatic carbons, C-2, C-5, C-6) - Peak around 22 ppm (methyl carbons, C-7 and C-8)
IR (Infrared)	- Broad peak around $3300\text{-}3400\text{ cm}^{-1}$ (O-H stretch) - Peaks around $2850\text{-}2960\text{ cm}^{-1}$ (C-H stretch) - Peak around $965\text{-}975\text{ cm}^{-1}$ (trans C=C bend) - Peak around $1050\text{-}1150\text{ cm}^{-1}$ (C-O stretch)
Mass Spectrometry (MS)	- Molecular ion peak ( $\text{M}^+$ ) at $m/z = 128$ . - Fragments corresponding to the loss of water ( $\text{M}-18$ ), and cleavage at various points in the carbon chain.

## Potential Biological Relevance: Insect Pheromone Signaling

Unsaturated alcohols are a class of compounds frequently utilized by insects as pheromones for chemical communication, including attracting mates and signaling alarm.<sup>[11]</sup> While there is no direct evidence in the searched literature implicating **(E)-6-Methylhept-3-en-1-ol** as an insect pheromone, its structural similarity to known pheromones suggests it could have biological activity in this context.

## General Insect Pheromone Signaling Pathway

The detection of pheromones in many insects follows a general signaling cascade within the olfactory sensory neurons located in the antennae.



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Caption: A generalized insect pheromone signaling pathway.

This pathway typically involves the following steps:



- Binding to Pheromone Binding Proteins (PBPs): Hydrophobic pheromone molecules are captured and solubilized by PBPs in the sensillar lymph.
- Activation of Odorant Receptors (ORs): The PBP-pheromone complex delivers the pheromone to an OR located on the dendritic membrane of an olfactory sensory neuron.
- Signal Transduction: Pheromone binding to the OR, which is often coupled with a co-receptor (Orco), can initiate a signal transduction cascade. This can involve G-protein activation, leading to the opening of ion channels.<sup>[6][7]</sup>
- Generation of Neuronal Signal: The influx of ions depolarizes the neuron, generating an action potential that is transmitted to the brain, resulting in a behavioral response.

Further research is required to determine if **(E)-6-Methylhept-3-en-1-ol** plays a role in any specific insect's chemical communication and to elucidate the precise signaling pathway it might activate.

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